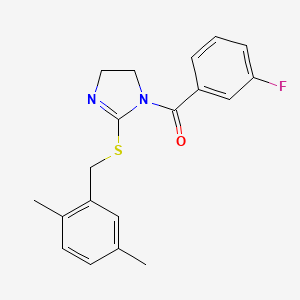

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Imidazole is a planar five-membered ring that is part of many important biologically active compounds. The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the imidazole ring, possibly through a condensation reaction. The phenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The 1H-imidazole ring is a five-membered planar ring, which includes two nitrogen atoms. The phenyl group consists of a six-membered carbon ring. Both of these structures are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions, including nucleophilic substitutions and additions. The phenyl group, being an aromatic system, can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

Imidazole compounds are generally polar and can participate in hydrogen bonding, which could influence their solubility in different solvents. The presence of the phenyl group could contribute to the compound’s lipophilicity .Scientific Research Applications

Metabolomics of Methadone

This study discusses the metabolomics of methadone, including its major and minor metabolites and pharmacokinetic drug interactions. The research is relevant for understanding the metabolism of substances with complex structures and could provide insights into the scientific applications of the specified compound (R. Dinis-Oliveira, 2016).

Antioxidant Activities of Chromone Compounds

This review highlights the antioxidant activities of synthesized chromonyl derivatives, evaluated through various in vitro assays. These findings are important for understanding how structural variations in chemical compounds can influence their antioxidant properties, which may be relevant to the study of the specified compound (A. Kładna et al., 2014).

Phytochemical Constituents and Bioactivities of Syzygium Genus

This review covers the phytochemical constituents and bioactivities of various Syzygium species, focusing on their antioxidant, antidiabetic, anticancer, and other bioactivities. This research could provide a broader understanding of how natural compounds exhibit diverse biological activities, potentially relevant to the chemical compound (E. E. Aung et al., 2020).

Redox Mediators in Organic Pollutant Treatment

This review explores the use of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes. Such studies could shed light on potential environmental or biotechnological applications of similar compounds (Maroof Husain & Q. Husain, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-13-6-7-14(2)16(10-13)12-24-19-21-8-9-22(19)18(23)15-4-3-5-17(20)11-15/h3-7,10-11H,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPFEWCWNIRNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)

![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)

![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)

![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

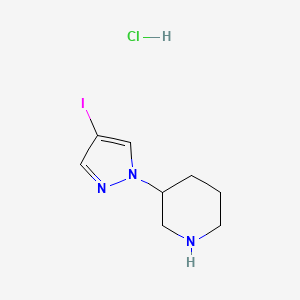

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)